molecular formula C11H14F2N2O B2837697 N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide CAS No. 2093839-48-4

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide

Cat. No.: B2837697
CAS No.: 2093839-48-4
M. Wt: 228.243
InChI Key: YNONXNVMUXHEMS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a difluorocyclopropane moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide typically involves the reaction of 1-cyanocyclohexylacetonitrile with difluorocyclopropane carboxylic acid under specific conditions. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may involve the use of microbial conversion methods to catalyze the reaction. This approach can enhance the yield and purity of the final product while minimizing the production of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted difluorocyclopropane derivatives .

Scientific Research Applications

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide
  • N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives
  • N-(1-cyanocyclohexyl)-2-fluorobenzamide

Uniqueness

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide is unique due to the presence of the difluorocyclopropane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential for various applications in scientific research and industry .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,2-difluorocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)6-8(11)9(16)15-10(7-14)4-2-1-3-5-10/h8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONXNVMUXHEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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